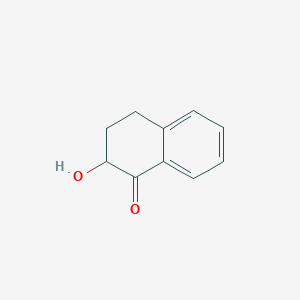
2-Hydroxytetralin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxytetralin-1-one” is a chemical compound with the molecular formula C10H10O2. It is also known by other names such as “(1Z)-1-(1-hydroxyethylidene)-3-methyl-1,3-dihydro-2H-inden-2-one” and “11-methyleneestra-1,3,5(10),8,14-pentaen-17-one” among others .
Synthesis Analysis
The synthesis of “2-Hydroxytetralin-1-one” or similar compounds often involves multiple steps. For instance, one approach could be to reduce an alkyne to a cis or trans-3-hexene before undertaking glycol formation . Another approach involves the design of acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
Molecular Structure Analysis
The molecular structure of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include physicochemical characterization of protein and monoclonal antibody molecular structure, employing multiple, complementary, as well as orthogonal, state-of-the-art analytical methods .
Chemical Reactions Analysis
Chemical reaction analysis often involves predicting the resulting products from a given reaction process . For instance, the benzylic oxidation of 6-hydroxytetralins by 2,3-dichloro-5,6-dicyanobenzoquinone occurs readily in alcoholic solvents at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include measuring properties such as color, density, hardness, and melting and boiling points .
Aplicaciones Científicas De Investigación
1. Structural Motifs in Natural Product Assembly
2-Hydroxytetralin-1-one, as a part of the 1,2-diacetal family, plays a significant role in natural product synthesis. These compounds are used for selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, and desymmetrization methods. They are also integral in chiral memory applications, oligosaccharide synthesis, and as building blocks in various synthetic pathways. Their stability and enhanced crystallinity make them preferable over five-ring acetonide counterparts in certain applications (Ley & Polara, 2007).
2. Intramolecular Hydrogen Bonding Studies
Studies on 1-hydroxytetralin, closely related to 2-hydroxytetralin-1-one, have revealed interesting insights into weak intramolecular hydrogen bonding. These studies, involving laser-induced fluorescence and single vibronic level fluorescence spectra, highlight the orientation of the hydroxyl group and its interactions with the benzene π-electrons, demonstrating weak intramolecular O–H ⋯ π hydrogen bonding. This research contributes to the understanding of molecular conformations and interactions (Isozaki et al., 2010).
3. Catalytic Asymmetric Synthesis
In the field of asymmetric synthesis, 1,2-diacetals, including compounds like 2-hydroxytetralin-1-one, are crucial. They are employed in the synthesis of chiral 1,2-amino alcohols and 1,2-diols, which are common in many natural and biologically active molecules. The development of direct asymmetric Mannich and aldol reactions using α-hydroxyketones, to which 2-hydroxytetralin-1-one is related, exemplifies this application. These reactions are crucial for creating diverse and complex molecular structures (Ramasastry et al., 2007).
4. Analytical Techniques in Proteomics
2-Hydroxytetralin-1-one related compounds are also significant in proteomics, particularly in the identification of post-translational modifications like lysine 2-hydroxyisobutyrylation. The 2-hydr_Ensemble algorithm, developed for this purpose, utilizes sequence information at the protein level and demonstrates the utility of these compounds in advanced analytical techniques for disease research and drug development (Bao, Yang, & Chen, 2021).
Propiedades
IUPAC Name |
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUTEAXCHORFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxytetralin-1-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2555524.png)
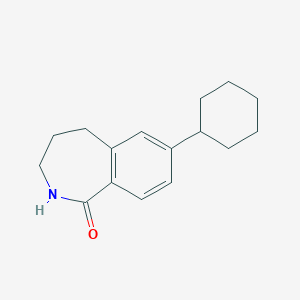
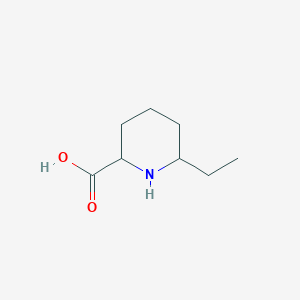
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)
![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)
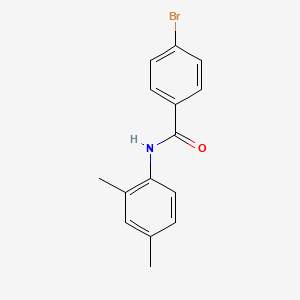
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)

![1-Pyrrolidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2555534.png)
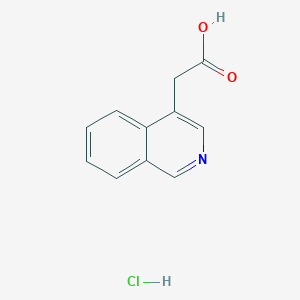
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)
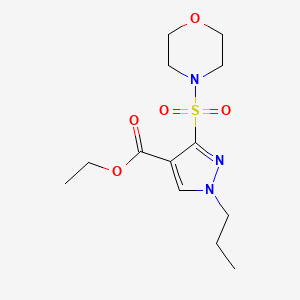
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)